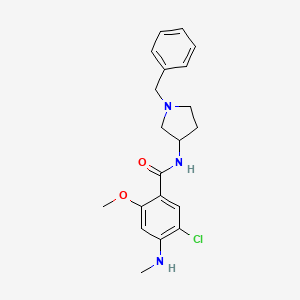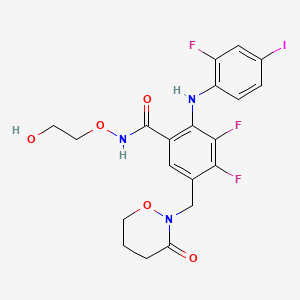
Ro4987655
Vue d'ensemble
Description
RO4987655 is an orally active and highly selective small-molecule MEK inhibitor . It potently inhibits the mitogen-activated protein kinase signaling pathway activation and tumor cell growth . It has shown promising effects on B-raf-mutated and some RAS (rat sarcoma)-activated tumors in clinical trials .
Synthesis Analysis
RO4987655 was designed based on the X-ray crystal structure information of the target enzyme and then given multidimensional optimization including metabolic stability, physicochemical properties, and safety profiles . It has a unique ring structure with high metabolic stability and slow dissociation from MEK .
Molecular Structure Analysis
The molecular structure of RO4987655 is complex. It is known to bind to an allosteric inhibitor binding site in ATP analog-bound MEK1 via interactions with Lys97, Val127, Val211, Ser212, and the nucleotide .
Chemical Reactions Analysis
RO4987655 has been observed to have dose-dependent inhibitory effects on pERK in peripheral blood mononuclear cells (PBMCs) . The pharmacokinetics of RO4987655 was linear and no unexpected accumulation of RO4987655 in plasma was observed .
Physical And Chemical Properties Analysis
RO4987655 is an oral drug with a plasma half-life of approximately 4 hours . Its plasma exposure appears to increase in a dose-proportional manner .
Applications De Recherche Scientifique
Application in Cancer Research
- Scientific Field: Cancer Research .
- Summary of the Application: Ro4987655, also known as CH4987655, is an oral MEK inhibitor used in the treatment of advanced cancers with RAS-RAF mutations . It has shown promising effects on B-raf-mutated and some RAS-activated tumors .
- Methods of Application: In a phase I expansion study, Ro4987655 was administered orally at recommended doses of 8.5 mg twice daily until progressive disease . The study included patients with melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer .
- Results or Outcomes: The study found that Ro4987655 reduced ERK phosphorylation among all cohorts. Single-agent activity was observed in all entities except colorectal cancer . The most frequent adverse events were rash, acneiform dermatitis, and gastrointestinal disorders, mostly grade 1/2 .
Application in PET Imaging
- Scientific Field: Positron Emission Tomography (PET) Imaging .
- Summary of the Application: Ro4987655 has been used in human tumor xenograft models for efficacy evaluation using [18F] FDG-PET imaging combined with proteomic approaches .
- Methods of Application: [18F] FDG uptake was studied in human lung carcinoma xenografts from day 0 to day 9 of Ro4987655 therapy using microPET Focus 120 . The expression levels of GLUT1 and hexokinase 1 were examined using semi-quantitative fluorescent immunohistochemistry .
- Results or Outcomes: The study observed modest metabolic decreases in tumor [18F] FDG uptake after MEK inhibition by Ro4987655 as early as 2 hours post-treatment . The greatest [18F] FDG decreases were found on day 1, followed by a rebound in [18F] FDG uptake on day 3 in parallel with decreasing tumor volumes .
Application in Pharmacodynamic Research
- Scientific Field: Pharmacodynamic Research .
- Summary of the Application: Ro4987655, also known as CH4987655, has shown excellent preclinical in vivo and in vitro efficacy against a broad range of tumor cells where the MAPK pathway is activated .
- Methods of Application: The pharmacodynamic effect of Ro4987655 was investigated in tumor tissues and peripheral blood mononuclear cells (PBMC), and the results were compared with tumor growth inhibition in a mouse xenograft model .
- Results or Outcomes: The study provided insights into the pharmacodynamic response of Ro4987655, contributing to our understanding of its mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)amino]-N-(2-Hydroxyethoxy)-5-[(3-Oxo-1,2-Oxazinan-2-Yl)methyl]benzamide | |
CAS RN |
874101-00-5 | |
| Record name | RO-4987655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-4987655 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-4987655 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

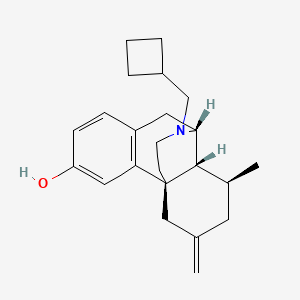
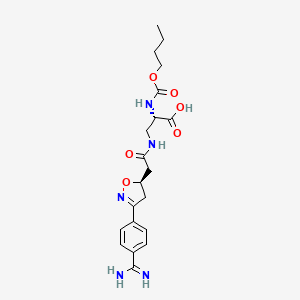
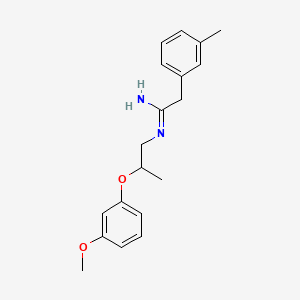
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)
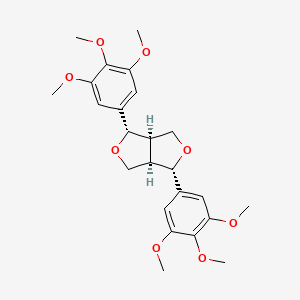
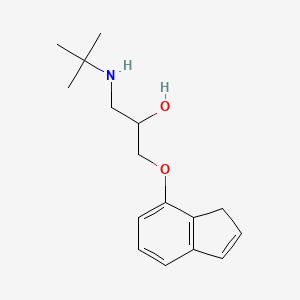
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
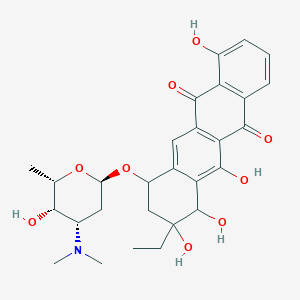
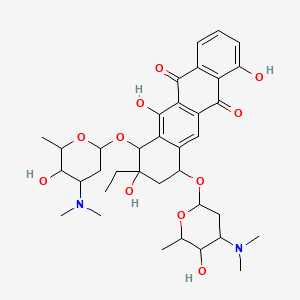
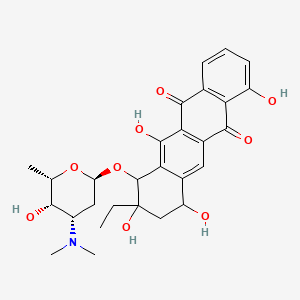
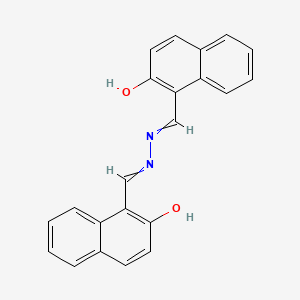
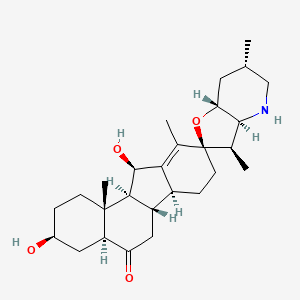
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
